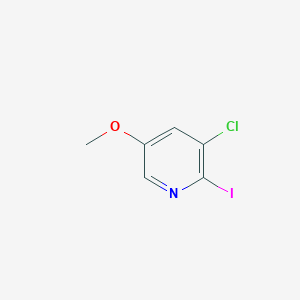

3-Chloro-2-iodo-5-methoxypyridine

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) and carbon NMR (¹³C NMR) provide critical insights into the electronic environment of the molecule. For this compound:

- ¹H NMR :

- ¹³C NMR :

Infrared (IR) Spectroscopy

Key IR absorption bands include:

- C-I Stretch : Weak to medium intensity at 500–600 cm⁻¹ .

- C-Cl Stretch : Medium intensity at 550–750 cm⁻¹ .

- C-O Stretch (methoxy): Strong band at 1250–1050 cm⁻¹ .

Table 2: Characteristic IR Bands

| Bond/Vibration | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-I Stretch | 500–600 | Medium |

| C-Cl Stretch | 550–750 | Medium |

| C-O Stretch (OCH₃) | 1050–1250 | Strong |

| Aromatic C-H Bend | 700–900 | Weak |

Mass Spectrometry (MS)

The mass spectrum typically exhibits:

- Molecular Ion Peak : At m/z 269.46 ([M]⁺), consistent with the molecular weight.

- Fragment Ions :

Crystallographic Data and Conformational Analysis

Crystallographic data for this compound remains limited in publicly available databases. However, analogous halogenated pyridines exhibit planar aromatic rings with bond lengths and angles consistent with sp² hybridization. Key structural features inferred from related compounds include:

- Bond Lengths :

- C-I bond: ~2.09–2.15 Å (longer than C-Cl due to iodine’s larger atomic radius).

- C-Cl bond: ~1.73–1.77 Å .

- Dihedral Angles :

Table 3: Predicted Crystallographic Parameters

| Parameter | Value |

|---|---|

| C-I Bond Length | 2.12 Å |

| C-Cl Bond Length | 1.75 Å |

| C-O Bond Length (OCH₃) | 1.43 Å |

| Ring Planarity | < 0.1 Å deviation |

Conformational analysis via computational methods (e.g., density functional theory) predicts minimal steric hindrance between substituents, favoring a planar or near-planar arrangement to maximize aromatic stabilization.

Properties

Molecular Formula |

C6H5ClINO |

|---|---|

Molecular Weight |

269.47 g/mol |

IUPAC Name |

3-chloro-2-iodo-5-methoxypyridine |

InChI |

InChI=1S/C6H5ClINO/c1-10-4-2-5(7)6(8)9-3-4/h2-3H,1H3 |

InChI Key |

NKJJWJJLYBMGQJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(N=C1)I)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-iodo-5-methoxypyridine can be achieved through various methods. One common approach involves the halogenation of 2-methoxypyridine derivatives. For instance, a typical synthetic route may include the chlorination of 2-methoxypyridine followed by iodination. The reaction conditions often involve the use of halogenating agents such as thionyl chloride (SOCl2) for chlorination and iodine (I2) in the presence of a suitable catalyst for iodination .

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis techniques. These methods emphasize efficiency, yield, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-iodo-5-methoxypyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or iodine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

Coupling Reactions: The compound is often used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Coupling Reactions: Palladium catalysts (Pd) and organoboron reagents are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Chloro-2-iodo-5-methoxypyridine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in cross-coupling reactions.

Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.

Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Chloro-2-iodo-5-methoxypyridine involves its interaction with various molecular targets and pathways. In nucleophilic substitution reactions, the compound acts as an electrophile, with the halogen atoms being replaced by nucleophiles. In coupling reactions, it participates in the formation of carbon-carbon bonds through the catalytic action of palladium, facilitating the synthesis of biaryl compounds .

Comparison with Similar Compounds

Substituent Positioning and Functional Group Analysis

The substituent positions and functional group combinations significantly impact reactivity and applications. Below is a comparative analysis of key analogues:

Physical Properties and Stability

- Melting Points : 2-Chloro-5-iodopyridine has a documented melting point of 99°C, attributed to its planar structure and halogen interactions. The target compound’s melting point is unreported but likely higher due to increased molecular weight and substituent complexity .

- Solubility: The methoxy group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-polar derivatives like 3-iodo-2-methoxy-5-methylpyridine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.